1-(2-naphthylsulfonyl)-1H-pyrazole
Description
1-(2-Naphthylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-naphthylsulfonyl group. The sulfonyl moiety confers strong electron-withdrawing properties, enhancing the compound's stability and reactivity in electrophilic substitution or nucleophilic displacement reactions.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.3g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,15-9-3-8-14-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-10H |
InChI Key |
UCLRWAJGQBKECA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CC=N3 |
solubility |
2.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The 2-naphthylsulfonyl group in the target compound is more electron-withdrawing than methoxy (electron-donating) or cyclohexyl (sterically bulky) groups. This difference impacts reactivity; for example, sulfonyl-substituted pyrazoles may exhibit slower electrophilic substitution but higher thermal stability compared to methoxy analogues .
- Synthetic flexibility : Ruthenium-catalyzed C–H alkylation (e.g., ) allows regioselective functionalization, whereas condensation reactions (e.g., ) are effective for introducing hydrazine-based substituents.
Physicochemical Properties
Comparative data for selected compounds:
*Predicted properties for this compound based on analogues.
Key Observations :
Key Observations :
- Catalysis : Naphthyl-phosphine pyrazoles (e.g., BippyPhos) are effective ligands in cross-coupling reactions due to their steric bulk and electron-rich nature .
- Pharmaceuticals : Fluorinated pyrazoles exhibit antibacterial and antifungal activity, attributed to the trifluoromethyl group’s metabolic stability .
- Agrochemicals : Sulfonyl pyrazoles are metabolites of pesticides like pyraclostrobin, highlighting their environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
